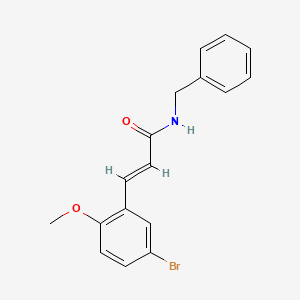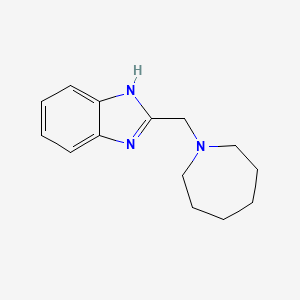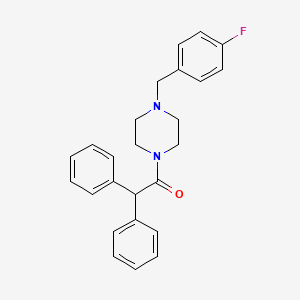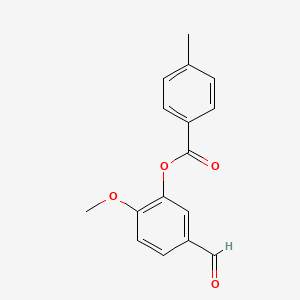
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea, also known as NPC-1632, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPC-1632 is a small molecule that has been synthesized through various methods and has shown promising results in preclinical studies.
作用机制
The mechanism of action of N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea is not fully understood. However, it has been suggested that N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea may exert its anti-tumor effects by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea may also inhibit the activity of inflammatory mediators and regulate glucose metabolism, leading to its potential therapeutic applications in various scientific research fields.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has shown various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and regulate blood glucose levels. N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development.
实验室实验的优点和局限性
The advantages of N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea for lab experiments include its low toxicity, good bioavailability, and potential therapeutic applications in various scientific research fields. However, the limitations of N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea include the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea research. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to optimize the synthesis method to increase yield and purity. Additionally, N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea could be studied for its potential therapeutic applications in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases. Overall, N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.
合成方法
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea can be synthesized through various methods, including the reaction of 3-nitroaniline with pyridine-4-carbaldehyde followed by reaction with urea. Another method involves the reaction of 4-pyridinecarboxaldehyde with 3-nitrophenyl isocyanate followed by reaction with ammonia. The synthesis of N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has been optimized to increase yield and purity.
科学研究应用
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models. Furthermore, N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has been studied for its potential as an anti-diabetic agent and has shown promising results in regulating blood glucose levels in animal models.
属性
IUPAC Name |
1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-13(15-9-10-4-6-14-7-5-10)16-11-2-1-3-12(8-11)17(19)20/h1-8H,9H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXINOIWLACVPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24798265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5881808.png)
![N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)

![1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)

![4-(1H-benzimidazol-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B5881857.png)


![N-[4-(dimethylamino)phenyl]-4-isopropylbenzamide](/img/structure/B5881889.png)

![2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide](/img/structure/B5881905.png)

![3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5881925.png)
